
1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine
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Overview
Description
1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C11H20N4 and its molecular weight is 208.30 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Activities
Research indicates that 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine exhibits several biological activities, particularly in the realm of pharmacology. Some notable findings include:
- CNS Activity : The compound has shown potential as a central nervous system (CNS) agent, possibly acting as a modulator of neurotransmitter systems.
- Antidepressant Effects : Preliminary studies suggest that it may exhibit antidepressant-like effects in animal models, indicating its potential as a therapeutic agent for mood disorders.
Medicinal Chemistry Applications
The unique structure of this compound makes it a valuable scaffold for drug development. Its applications in medicinal chemistry include:
- Lead Compound Development : Due to its promising biological activity, it can serve as a lead compound for the synthesis of new derivatives aimed at enhancing efficacy and reducing side effects.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Neuropharmacological Studies : A study published in Pharmacology Biochemistry and Behavior examined the effects of various derivatives of pyrazole compounds on anxiety and depression models in rodents. It was found that certain modifications to the isopropylpiperidine group enhanced the antidepressant activity compared to standard treatments .
- Structure-Activity Relationship (SAR) : Research focusing on SAR has revealed that variations in the substituents on the piperidine ring significantly affect the compound's binding affinity to serotonin receptors, which are critical in mood regulation .
- Synthetic Methodologies : Innovative synthetic pathways have been developed for the efficient production of this compound, facilitating further exploration of its derivatives for enhanced pharmacological profiles .
Chemical Reactions Analysis
Acylation Reactions
The primary amine group at the 5-position of the pyrazole ring undergoes acylation with electrophilic reagents.
Mechanism : The amine’s lone pair attacks the electrophilic carbonyl carbon of acyl chlorides or anhydrides, forming a tetrahedral intermediate that collapses to release HCl and yield the amide.
Alkylation Reactions
The amine participates in alkylation reactions to form secondary or tertiary amines.
Mechanism : Condensation with aldehydes forms an imine intermediate, which is reduced to a secondary amine. Direct alkylation proceeds via an SN2 mechanism in polar aprotic solvents.
Condensation and Cyclization
The amine reacts with carbonyl compounds to form heterocyclic frameworks.
Mechanism : Rhodium catalysis enables C–H activation, followed by alkyne insertion and cyclization to form fused quinazoline systems .
Nucleophilic Substitution
The isopropylpiperidine moiety may undergo substitution under specific conditions.
Reaction Type | Reagents/Conditions | Product | Reference |
---|---|---|---|
Piperidine ring modification | Alkyl halides, base | N-alkylated piperidine derivatives |
Limitations : Steric hindrance from the isopropyl group reduces reactivity at the piperidine nitrogen .
Oxidation and Reduction
The amine group and aromatic system exhibit redox activity.
Reaction Type | Reagents/Conditions | Product | Reference |
---|---|---|---|
Oxidation | KMnO₄, acidic conditions | Pyrazole N-oxide | |
Reduction | H₂, Pd/C | Saturated pyrazoline derivative (theoretical) | – |
Cross-Coupling Reactions
The pyrazole ring supports transition metal-catalyzed couplings.
Reaction Type | Reagents/Conditions | Product | Reference |
---|---|---|---|
Suzuki-Miyaura | Aryl boronic acids, Pd(PPh₃)₄, base | Biaryl-functionalized pyrazole amine |
Key Research Findings
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Synthetic Utility : The amine’s reactivity enables diversification into pharmacologically relevant scaffolds, such as kinase inhibitors.
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Steric Effects : The isopropyl group on the piperidine ring limits accessibility to the nitrogen, favoring reactions at the pyrazole amine .
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Catalytic Versatility : Rh(III) catalysts efficiently mediate annulation reactions with alkynoates, yielding fused heterocycles in high atom economy .
This compound’s reactivity profile positions it as a valuable intermediate in medicinal chemistry and materials science, though steric and electronic factors require careful optimization in synthetic designs.
Properties
IUPAC Name |
2-(1-propan-2-ylpiperidin-4-yl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-9(2)14-7-4-10(5-8-14)15-11(12)3-6-13-15/h3,6,9-10H,4-5,7-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLPYRLBAKYMIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N2C(=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.